molecular formula C15H23N5 B11741174 [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine

Cat. No.: B11741174
M. Wt: 273.38 g/mol
InChI Key: WWTUPYPQVXKBSK-UHFFFAOYSA-N
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Description

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine is a complex organic compound that features two pyrazole rings substituted with cyclopentyl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the alkylation of the pyrazole rings with cyclopentyl and ethyl groups under controlled conditions using alkyl halides and strong bases.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be recycled is also common in industrial settings to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Amine derivatives.

    Substitution: Alkylated or acylated pyrazole derivatives.

Scientific Research Applications

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, including antimicrobial activity or anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine
  • [(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine

Uniqueness

[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both cyclopentyl and ethyl groups on the pyrazole rings can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H23N5

Molecular Weight

273.38 g/mol

IUPAC Name

N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(1-ethylpyrazol-3-yl)methanamine

InChI

InChI=1S/C15H23N5/c1-2-19-8-7-14(18-19)11-16-9-13-10-17-20(12-13)15-5-3-4-6-15/h7-8,10,12,15-16H,2-6,9,11H2,1H3

InChI Key

WWTUPYPQVXKBSK-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)CNCC2=CN(N=C2)C3CCCC3

Origin of Product

United States

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